



# Application of Pivekimab Sunirine in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) is a rare and aggressive hematologic malignancy characterized by the overexpression of the interleukin-3 receptor alpha chain (CD123).[1] Pivekimab **sunirine** (PVEK), formerly known as IMGN632, is a first-in-class antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of BPDCN.[2] This document provides detailed application notes and protocols based on preclinical and clinical studies to guide further research and development.

Pivekimab **sunirine** is composed of a high-affinity anti-CD123 antibody linked to a novel indolinobenzodiazepine (IGN) payload.[1][3] This payload alkylates DNA, causing single-strand breaks without crosslinking, leading to potent tumor cell death.[1][3] Preclinical models have demonstrated the potent activity of pivekimab **sunirine** against BPDCN cells, showing a significant reduction in tumor burden and increased survival.[4]

Clinical evidence, primarily from the global, multicenter Phase I/II CADENZA trial (NCT03386513), has shown promising efficacy and a manageable safety profile for pivekimab **sunirine** in both newly diagnosed (frontline) and relapsed/refractory (R/R) BPDCN.[5][6][7] In October 2020, the FDA granted Breakthrough Therapy designation to pivekimab for the treatment of patients with relapsed/refractory BPDCN.[8][9] A Biologics License Application (BLA) was submitted to the US FDA in October 2025 for the treatment of BPDCN.[5][6]



# **Mechanism of Action**

Pivekimab **sunirine** is an antibody-drug conjugate designed to target and eliminate cancer cells that overexpress CD123.[8] The mechanism involves the high-affinity binding of the antibody component to the CD123 receptor on the surface of BPDCN cells. Upon binding, the ADC is internalized by the cell. Inside the cell, the cleavable linker is broken, releasing the IGN payload, which then translocates to the nucleus. The IGN payload alkylates DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[1]



Click to download full resolution via product page

Caption: Mechanism of Pivekimab **Sunirine** targeting CD123 on BPDCN cells.

# **Quantitative Data from Clinical Trials**

The following tables summarize the efficacy and safety data for pivekimab **sunirine** from the Phase I/II CADENZA trial.

# Table 1: Efficacy of Pivekimab Sunirine in BPDCN (CADENZA Trial)



| Patient Population                  | Endpoint                                  | Result             | 95% Confidence<br>Interval |
|-------------------------------------|-------------------------------------------|--------------------|----------------------------|
| Frontline De Novo<br>BPDCN (n=20)   | Composite Complete<br>Response (cCR) Rate | 75%                | 50.9% - 91.3%              |
| Overall Response<br>Rate (ORR)      | 80%                                       | 56.3% - 94.3%      |                            |
| Median Overall<br>Survival (OS)     | 16.6 months                               | 7.2 - Not Reached  |                            |
| All Frontline BPDCN (n=33)          | Composite Complete<br>Response (cCR) Rate | 70%                | 51.3% - 84.4%              |
| Overall Response<br>Rate (ORR)      | 85%                                       | 68.1% - 94.9%      |                            |
| Median Overall<br>Survival (OS)     | 16.6 months                               | 11.4 - Not Reached |                            |
| Relapsed/Refractory<br>BPDCN (n=51) | Composite Complete<br>Response (cCR) Rate | 14%                | 5.7% - 26.3%               |
| Overall Response<br>Rate (ORR)      | 35%                                       | 22.4% - 49.9%      |                            |
| Median Overall<br>Survival (OS)     | 5.8 months                                | 3.9 - 8.4          |                            |
| Median Duration of Response (DOR)   | 3.1 months                                | -                  |                            |

Data sourced from multiple reports on the CADENZA trial.[6][7][8][10]

# Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in BPDCN Patients Treated with Pivekimab Sunirine



| Adverse Event              | All Grades (%) | Grade 3+ (%) |
|----------------------------|----------------|--------------|
| Peripheral Edema           | 53-54%         | 12%          |
| Thrombocytopenia           | 31%            | 26%          |
| Infusion-Related Reactions | 26%            | 5%           |
| Constipation               | 24%            | 0%           |
| Fatigue                    | 22%            | 5%           |
| Nausea                     | 22%            | 0%           |
| Neutropenia                | 22%            | 21%          |

Data represents the most common TEAEs reported in >20% of all patients in an interim analysis.[8][10]

# **Experimental Protocols**

# Protocol 1: In Vivo Efficacy Assessment in a BPDCN Xenograft Model

This protocol is based on preclinical studies evaluating the spatial response to pivekimab sunirine.[4]

Objective: To assess the in vivo efficacy of pivekimab **sunirine** in reducing tumor burden and prolonging survival in a BPDCN mouse model.

#### Materials:

- Cell Line: GEN2.2-luc (a bioluminescent BPDCN cell line)
- · Animal Model: NSG (NOD scid gamma) mice
- Therapeutic Agent: Pivekimab sunirine
- Control: Vehicle control (e.g., sterile saline)



- · Reagents: Fc receptor blockade antibody, Luciferin
- Equipment: Bioluminescent imaging system, standard animal housing and care facilities.

### Methodology:

- Cell Culture: Culture GEN2.2-luc cells under standard conditions.
- Tumor Implantation: Inject 1x10^6 GEN2.2-luc cells intravenously into NSG mice.
- Fc Receptor Blockade: On Day 2 post-implantation, administer an Fc receptor blockade antibody to prevent non-specific binding.
- Treatment Administration: On Day 3, randomize mice into two groups:
  - Treatment Group: Administer pivekimab sunirine (e.g., 0.024 mg/kg) intravenously once a
    week for three weeks (QWx3).
  - Control Group: Administer an equivalent volume of vehicle intravenously on the same schedule.

### Monitoring:

- Monitor animal health and body weight regularly.
- Perform bioluminescent imaging (BLI) at baseline and regular intervals to assess tumor burden.

### Endpoint Analysis:

- For the vehicle-treated group, harvest organs on Day 16.
- For the pivekimab **sunirine**-treated group, harvest organs on Day 30.
- Assess tumor burden in harvested organs (bone marrow, spleen, lungs, liver) using luciferin.



- Confirm the presence or absence of tumor cells in organs via Hematoxylin and Eosin (H&E) staining.
- In a parallel survival study, monitor mice until they meet predefined humane endpoints.

# Workflow for In Vivo Efficacy Assessment Day 0: Inject 1x10^6 GEN2.2-luc cells into NSG mice Day 2: Administer Fc Receptor Blockade Day 3: Administer Pivekimab (0.024mg/kg) or Vehicle (QWx3) Monitor tumor burden (BLI) and animal health Day 16: Harvest organs Day 30: Harvest organs (Vehicle Group) (Pivekimab Group) Assess tumor burden (BLI) and perform H&E staining

Click to download full resolution via product page

Caption: Preclinical workflow for evaluating Pivekimab **Sunirine** in a BPDCN model.

# Protocol 2: Clinical Trial Protocol Outline (Based on CADENZA Study)

# Methodological & Application





Title: A Phase I/II, Multicenter, Open-Label Study of Pivekimab **Sunirine** in Patients with CD123-Positive Blastic Plasmacytoid Dendritic Cell Neoplasm.

## Objectives:

- Primary: To determine the rate of composite complete response (cCR) in frontline patients with de novo BPDCN.[7]
- Key Secondary: To evaluate the duration of cCR in the frontline de novo population.[7]
- Other Secondary: To assess overall response rate (ORR), overall survival (OS), safety and tolerability, and the proportion of patients bridged to stem cell transplant.[7]

## Patient Population:

- Inclusion Criteria:
  - Adults (≥18 years) with a diagnosis of CD123-positive BPDCN.[7]
  - ECOG performance status of 0 or 1.[7]
  - Adequate organ function.[7]
  - Cohorts for both frontline (no prior systemic therapy) and relapsed/refractory (1-3 prior lines of therapy) disease.[6]
- Exclusion Criteria:
  - History of hepatic veno-occlusive disease.[7]
  - Grade 4 capillary-leak syndrome.[7]
  - Active central nervous system (CNS) disease (for frontline patients).[7]

#### Treatment Plan:

 Dosage: Pivekimab sunirine 0.045 mg/kg administered as an intravenous infusion over less than 30 minutes.[1][6]







• Schedule: Day 1 of each 21-day cycle.[1][6]

Setting: Outpatient.[2]

#### Assessments:

- Efficacy:
  - Response assessment based on physical examination, skin assessment, bone marrow aspirates/biopsies, and imaging (PET/CT) as clinically indicated.
  - Response criteria include Complete Response (CR), Clinical Complete Response (CRc -CR with minimal skin abnormality), and CR with partial hematologic recovery (CRh).[1][6]
- Safety:
  - Monitoring of treatment-emergent adverse events (TEAEs) graded according to NCI CTCAE.
  - Regular laboratory assessments (hematology, chemistry).





Click to download full resolution via product page

Caption: Simplified logical flow of the CADENZA clinical trial for BPDCN.

# Conclusion

Pivekimab **sunirine** has demonstrated significant clinical activity and a manageable safety profile in patients with BPDCN, a historically difficult-to-treat malignancy.[11] The high response rates observed in the frontline setting suggest its potential as a new standard of care.[12] The



provided data and protocols offer a framework for researchers and clinicians to understand, evaluate, and potentially expand upon the application of this promising CD123-targeting ADC. Further research will be crucial to define long-term outcomes and optimize its use in various clinical scenarios, including as a bridge to transplantation or in combination with other agents. [5][11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. ashpublications.org [ashpublications.org]
- 2. Novel Antibody-Drug Conjugate for Newly Diagnosed BPDCN The ASCO Post [ascopost.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. ash.confex.com [ash.confex.com]
- 5. sohoinsider.com [sohoinsider.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. Pivekimab sunirine (PVEK) for BPDCN HealthTree for Blastic Plasmacytoid Dendritic Cell Neoplasm [healthtree.org]
- 9. targetedonc.com [targetedonc.com]
- 10. S139: INTERIM ANALYSIS OF A REGISTRATION ENABLING STUDY OF PIVEKIMAB SUNIRINE (PVEK, IMGN632) A CD123-TARGETING ANTIBODY-DRUG CONJUGATE, IN PATIENTS WITH BLASTIC PLASMACYTOID DENDRITIC CELL NEOPLASM (BPDCN) -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pivekimab Sunirine: A New Hope for BPDCN Treatment Be part of the knowledge -ReachMD [reachmd.com]
- 12. ASCO: New antibody-drug conjugate shows promising safety and response rates for patients with rare blood cancer | MD Anderson Cancer Center [mdanderson.org]



 To cite this document: BenchChem. [Application of Pivekimab Sunirine in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b10860453#application-of-sunirine-in-blastic-plasmacytoid-dendritic-cell-neoplasm-bpdcn]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com